2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro substituted aniline ring, a pyridine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a suitable aniline derivative, nitration followed by reduction can introduce the amino group.
Halogenation: Introduction of chloro and fluoro substituents on the aromatic ring.
Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.
Acylation: Formation of the acetamide linkage through acylation with an appropriate acyl chloride.
Pyridine Ring Introduction: Coupling with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: Halogen substituents on the aromatic ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration as a candidate for drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing their activity. The presence of the chloro-fluoro substituted aniline and pyridine rings suggests potential interactions with aromatic binding sites, while the methylsulfonyl group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-fluoroanilino)-N-(pyridin-3-ylmethyl)acetamide: Lacks the methylsulfonyl group.
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: Pyridine ring at a different position.
Uniqueness
The unique combination of substituents in 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3S/c1-24(22,23)20(12-4-5-14(17)13(16)7-12)10-15(21)19-9-11-3-2-6-18-8-11/h2-8H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSHWLXDPRKURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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